2-Bromo-2-(4-fluorophenyl)acetamide

Epigenetics HDAC Inhibition Cancer Therapeutics

2-Bromo-2-(4-fluorophenyl)acetamide is the definitive alpha-bromo phenylacetamide scaffold for HDAC6 chemical biology. Its unique para-fluorophenyl and alpha-bromo substitution pattern delivers 27-fold HDAC6 selectivity (IC50 20 nM vs HDAC1 545 nM), enabling clean target deconvolution. Validated antiproliferative activity in A549 NSCLC cells (IC50 15 μM) provides a rational starting point for lung cancer SAR campaigns. The reactive alpha-bromo handle supports nucleophilic substitution, Suzuki-Miyaura, and Buchwald-Hartwig diversification. Consistently supplied at ≥95% purity with a defined melting point (110-112 °C) and LogP (1.41), it ensures batch-to-batch reproducibility. Choose the validated building block—not a generic alternative.

Molecular Formula C8H7BrFNO
Molecular Weight 232.052
CAS No. 251366-32-2
Cat. No. B2859743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2-(4-fluorophenyl)acetamide
CAS251366-32-2
Molecular FormulaC8H7BrFNO
Molecular Weight232.052
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=O)N)Br)F
InChIInChI=1S/C8H7BrFNO/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H2,11,12)
InChIKeyFDWUBKJXMHZBKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-2-(4-fluorophenyl)acetamide (CAS 251366-32-2): Technical Profile and Differentiation Rationale for Procurement


2-Bromo-2-(4-fluorophenyl)acetamide is an alpha-bromo phenylacetamide derivative featuring a para-fluorophenyl substituent (C₈H₇BrFNO, MW 232.05). It serves as a versatile small molecule scaffold in medicinal chemistry and chemical biology research, primarily as an intermediate in organic synthesis and as a tool compound for probing enzyme inhibition [1]. The compound exhibits a melting point of 110-112 °C, a predicted density of 1.6±0.1 g/cm³, a predicted boiling point of 316.8±37.0 °C at 760 mmHg, and a calculated LogP of 1.41, indicating moderate lipophilicity . These physicochemical properties influence its handling, formulation, and biological permeability, making it a distinct entity among structurally related halogenated acetamides.

Why 2-Bromo-2-(4-fluorophenyl)acetamide (CAS 251366-32-2) Cannot Be Substituted with Generic Analogs in Critical Assays


Halogenated acetamides are not functionally interchangeable. The precise positioning of the bromine atom at the alpha-carbon and the para-fluorine on the phenyl ring dictates both reactivity and biological target engagement. Substitution with a chloro analog, a structural isomer (e.g., N-substituted bromoacetamide), or a non-fluorinated phenylacetamide alters electronic distribution, steric bulk, and lipophilicity, leading to divergent activity profiles. The compound's specific inhibition of histone deacetylases (HDACs), antiproliferative effects in cancer cell lines, and distinct physicochemical properties are a direct consequence of its unique substitution pattern. Using a generic alternative without validation risks assay failure, misinterpretation of structure-activity relationships (SAR), and wasted resources.

Quantitative Differentiation Guide for 2-Bromo-2-(4-fluorophenyl)acetamide (CAS 251366-32-2) vs. Closest Analogs


HDAC6 Inhibition Potency: 2-Bromo-2-(4-fluorophenyl)acetamide vs. Chloro Analog

2-Bromo-2-(4-fluorophenyl)acetamide demonstrates potent inhibition of human HDAC6 with an IC₅₀ of 20 nM, whereas its chloro analog (2-Chloro-2-(4-fluorophenyl)acetamide) exhibits significantly weaker inhibition, with an IC₅₀ > 1000 nM [1] . The bromine atom's larger van der Waals radius and enhanced leaving group ability are critical for optimal binding to the HDAC6 catalytic pocket. This 50-fold difference in potency directly impacts the compound's suitability for cellular and in vivo studies targeting HDAC6.

Epigenetics HDAC Inhibition Cancer Therapeutics Structure-Activity Relationship

Antiproliferative Activity in A549 Lung Cancer Cells: 2-Bromo-2-(4-fluorophenyl)acetamide vs. Non-Fluorinated Analog

2-Bromo-2-(4-fluorophenyl)acetamide exhibits an IC₅₀ of 15 μM against the A549 lung cancer cell line. In contrast, the non-fluorinated analog 2-Bromo-2-phenylacetamide shows an IC₅₀ > 100 μM in the same assay, indicating that the para-fluorophenyl group enhances antiproliferative potency by at least 6.7-fold . This difference is attributed to the fluorine atom's effect on metabolic stability and target engagement.

Cancer Biology Cytotoxicity Assays Lung Adenocarcinoma Drug Discovery

Physicochemical Properties: LogP and Solubility of 2-Bromo-2-(4-fluorophenyl)acetamide vs. Structural Isomer

The target compound exhibits a calculated LogP of 1.41 and a density of 1.6±0.1 g/cm³, with a melting point of 110-112 °C . Its structural isomer, 2-bromo-N-(4-fluorophenyl)acetamide (CAS 2195-44-0), displays a higher predicted melting point of 137-138 °C and a slightly higher density of 1.658 g/cm³ . This difference in solid-state properties and lipophilicity can influence dissolution rates, formulation strategies, and passive membrane permeability in cellular assays.

Physicochemical Profiling ADME Prediction Compound Handling Formulation Science

HDAC1 Inhibition: A Comparative Benchmark for Selectivity Profiling

2-Bromo-2-(4-fluorophenyl)acetamide demonstrates moderate inhibition of human HDAC1 with an IC₅₀ of approximately 545 nM in HeLa nuclear extracts [1]. This value serves as a critical benchmark for selectivity profiling when compared to its potent HDAC6 inhibition (20 nM, as noted above). The ~27-fold selectivity for HDAC6 over HDAC1 is a key differentiator, whereas many non-fluorinated or non-brominated analogs exhibit either weaker overall potency or a different selectivity fingerprint [2].

Epigenetics HDAC1 Inhibition Selectivity Screening Chemical Probe Development

Synthetic Accessibility and Purity: Commercial Availability vs. Custom Synthesis

2-Bromo-2-(4-fluorophenyl)acetamide is readily available from multiple commercial vendors (e.g., Enamine, American Elements, Santa Cruz Biotechnology) with a standard purity of 95% [1]. In contrast, many closely related analogs, such as 2-Bromo-2-(3-fluorophenyl)acetamide or 2-Iodo-2-(4-fluorophenyl)acetamide, are not commercially available and require custom synthesis, which incurs significant time and cost penalties . The compound's inclusion in major supplier catalogs ensures batch-to-batch consistency and rapid delivery, which is a critical factor for high-throughput screening and medicinal chemistry campaigns.

Chemical Procurement Building Blocks Quality Control Cost-Benefit Analysis

Validated Research and Industrial Applications for 2-Bromo-2-(4-fluorophenyl)acetamide (CAS 251366-32-2)


HDAC6-Selective Chemical Probe Development

2-Bromo-2-(4-fluorophenyl)acetamide is an optimal starting scaffold for developing HDAC6-selective chemical probes. Its potent inhibition of HDAC6 (IC₅₀ = 20 nM) coupled with moderate activity against HDAC1 (IC₅₀ = 545 nM) provides a valuable selectivity window (~27-fold). This profile allows researchers to dissect HDAC6-specific functions in cancer biology, neurodegeneration, and inflammation without the confounding effects of broad-spectrum HDAC inhibition. Its use is grounded in the comparative potency data against the chloro analog [1] [2].

Structure-Activity Relationship (SAR) Studies in Lung Cancer Models

The compound's defined antiproliferative activity in A549 lung cancer cells (IC₅₀ = 15 μM) makes it a rational choice for SAR campaigns targeting non-small cell lung cancer (NSCLC). The >6.7-fold potency advantage over the non-fluorinated 2-bromo-2-phenylacetamide validates the critical role of the para-fluorophenyl group. Researchers can use this compound to explore the impact of further substitutions on the phenyl ring or modifications to the acetamide moiety to enhance potency and selectivity .

Physicochemical Benchmarking and Formulation Studies

With a well-defined melting point (110-112 °C) and calculated LogP (1.41), this compound serves as an excellent internal standard for physicochemical assays. It can be used to benchmark novel synthetic analogs or to study the impact of halogen substitution on solid-state properties and lipophilicity. Its commercial availability at 95% purity ensures that these studies can be conducted with high reproducibility and minimal batch-to-batch variability .

Synthetic Methodology Development and Cross-Coupling Reactions

The alpha-bromo acetamide motif is a versatile handle for further chemical elaboration. 2-Bromo-2-(4-fluorophenyl)acetamide can be employed as a model substrate for developing novel nucleophilic substitution, Suzuki-Miyaura cross-coupling, or Buchwald-Hartwig amidation methodologies. Its commercial availability and consistent quality make it a reliable building block for reaction optimization and scope studies in both academic and industrial settings [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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